molecular formula C7H5ClF2O3S B1303412 3-(Difluoromethoxy)benzenesulfonyl chloride CAS No. 351003-38-8

3-(Difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1303412
CAS No.: 351003-38-8
M. Wt: 242.63 g/mol
InChI Key: VKSMJFRQQMGYHS-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(Difluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the preparation of phenoxypyridylpyrimidine derivatives as inositol requiring enzyme 1 (IRE1) activity modulators . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s reactivity is attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of specific genes involved in metabolic pathways and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular activities. The compound’s sulfonyl chloride group is highly reactive, allowing it to modify the structure and function of target biomolecules . This modification can alter the activity of enzymes and proteins, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature and conditions . Its reactivity may decrease over time due to hydrolysis or other degradation processes . Long-term exposure to the compound can lead to sustained changes in cellular activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects . At higher doses, it can cause significant toxic effects, including enzyme inhibition, cellular damage, and organ dysfunction . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects . It is essential to determine the optimal dosage to minimize toxicity while maximizing the compound’s beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s sulfonyl chloride group can modify the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations and flux through metabolic pathways . These interactions can impact cellular energy production, biosynthesis, and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments and tissues . The compound’s distribution can affect its activity and function, as well as its potential toxicity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Difluoromethoxy)benzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with difluoromethyl ether. The reaction typically occurs under controlled conditions to ensure safety and efficiency . The general reaction scheme is as follows:

C6H5SO2Cl+F2CH2OF2CHOC6H4SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{F}_2\text{CH}_2\text{O} \rightarrow \text{F}_2\text{CHOC}_6\text{H}_4\text{SO}_2\text{Cl} C6​H5​SO2​Cl+F2​CH2​O→F2​CHOC6​H4​SO2​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSMJFRQQMGYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380820
Record name 3-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-38-8
Record name 3-(Difluoromethoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)benzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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